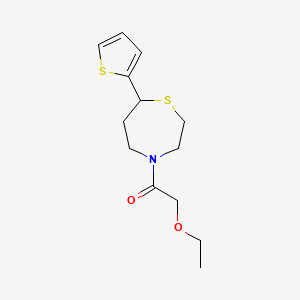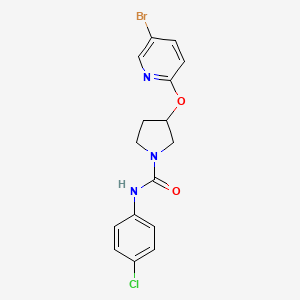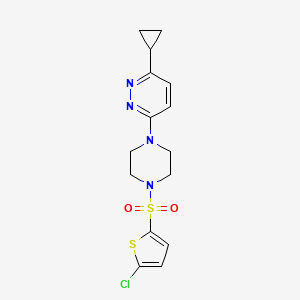
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine, also known as CTSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Anticancer and Antituberculosis Applications
Research has shown that compounds with piperazine and sulfonyl groups have significant potential in the development of anticancer and antituberculosis agents. For example, derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity using the standard strain of M. tuberculosis H37Rv. Some of these compounds exhibited notable anticancer and antituberculosis effects, highlighting the therapeutic potential of sulfonyl piperazine derivatives in treating these diseases (Mallikarjuna et al., 2014).
Neurodegenerative Disease Research
Piperazine derivatives are also being explored for their potential in treating neurodegenerative diseases. For instance, sulfonamide derivatives incorporating piperazine, amino alcohol, and 1,3,5-triazine structural motifs have been synthesized and tested as inhibitors of carbonic anhydrase isoforms I, II, and IX. Some compounds in this series exhibited subnanomolar affinity and selectivity for inhibiting the tumor-associated carbonic anhydrase IX over the cytosolic isoforms, making them candidates for the development of new anticancer drugs targeting hypoxia-induced carbonic anhydrases (Havránková et al., 2018).
Vasodilation and Hypotension
Compounds with similar structural motifs have been studied for their hypotensive properties, acting through vasodilation. For instance, di- and triaminopyrimidine 3-oxides reacted with sources of sulfur trioxide to yield heterocyclic O-sulfates, which exhibited hypotensive effects, presumably through direct vasodilation (Mccall et al., 1983).
Development of Antipsychotic Agents
Further research into heterocyclic analogues has led to the development of potential antipsychotic agents, with evaluations focusing on their binding to dopamine and serotonin receptors, and their ability to antagonize specific behavioral responses in animal models. These studies contribute to the understanding of how structural modifications can enhance the biological properties of these compounds, with the aim of developing effective treatments for psychiatric disorders (Norman et al., 1996).
Propriétés
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S2/c16-13-4-6-15(23-13)24(21,22)20-9-7-19(8-10-20)14-5-3-12(17-18-14)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCZBNJHRBWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)
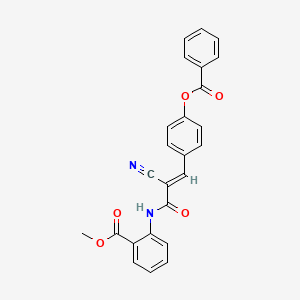
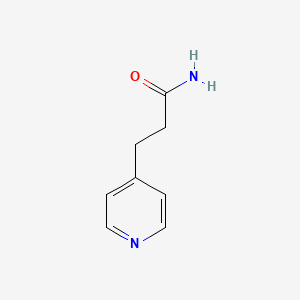
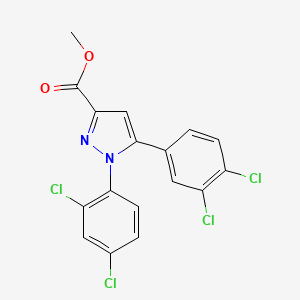


![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)
![4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2968364.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)
![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)
